molecular formula C13H12FNO2 B14915797 n-(2-Fluorophenethyl)furan-2-carboxamide

n-(2-Fluorophenethyl)furan-2-carboxamide

Cat. No.: B14915797
M. Wt: 233.24 g/mol
InChI Key: MCISDMISHOKMAE-UHFFFAOYSA-N
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Description

n-(2-Fluorophenethyl)furan-2-carboxamide: is a compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structure, which includes a furan ring and a carboxamide group. The presence of a fluorophenethyl group adds to its distinctiveness. Furan carboxamides have been studied for their various applications in medicinal chemistry, particularly due to their potential biological activities .

Chemical Reactions Analysis

n-(2-Fluorophenethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The fluorophenethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of n-(2-Fluorophenethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring is known to participate in electron transfer reactions, while the fluorophenethyl group can enhance binding affinity to certain biological receptors. The carboxamide group may facilitate interactions with enzymes or proteins, leading to various biological effects .

Comparison with Similar Compounds

n-(2-Fluorophenethyl)furan-2-carboxamide can be compared with other furan carboxamides such as:

  • Carboxine
  • Oxicarboxine
  • Boscalid

These compounds share a similar furan ring structure but differ in their substituents, which can significantly impact their biological activities and applications. This compound stands out due to the presence of the fluorophenethyl group, which may confer unique properties in terms of reactivity and biological interactions .

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C13H12FNO2/c14-11-5-2-1-4-10(11)7-8-15-13(16)12-6-3-9-17-12/h1-6,9H,7-8H2,(H,15,16)

InChI Key

MCISDMISHOKMAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)C2=CC=CO2)F

Origin of Product

United States

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